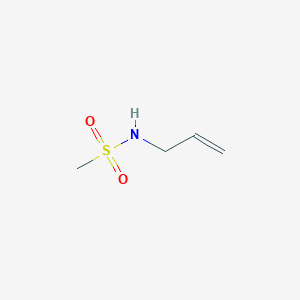
N-Allylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allylmethanesulfonamide (NAMS) is a synthetic organic compound. It is a colorless, crystalline solid with a melting point of about 110°C. It is soluble in water, alcohols, and ethers. NAMS is a versatile reagent used in a wide range of scientific research applications, including organic synthesis, drug discovery, and chemical biology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ring-Closing Metathesis
N-Allylmethanesulfonamide derivatives have been used in the synthesis of cyclic peptidosulfonamides. These compounds were obtained through ring-closing metathesis, demonstrating the potential of this compound in creating complex cyclic structures (Brouwer & Liskamp, 2004).
Bromination and Dehydrobromination
Research has explored the reaction of this compound derivatives with bromine, leading to the formation of various brominated compounds. This process highlights the versatility of this compound in synthetic chemistry (Shainyan, Danilevich, & Ushakov, 2016).
Palladium-Catalyzed Reactions
The utilization of this compound in palladium-catalyzed intramolecular allylic amidation has been shown, offering a method for the preparation of functionalized N-allyl-N-aryl sulfonamides. This indicates its role in facilitating complex organic transformations (Liu et al., 2021).
Chemometric Analysis in Hydrolysis Studies
this compound derivatives have been used in the study of hydrolysis reactions under varying conditions, utilizing chemometric methods for analyzing chemical data. This research emphasizes its utility in understanding chemical reaction dynamics (Bezemer & Rutan, 2001).
Linker Activation in Organic Synthesis
this compound is involved in the activation of N-acylsulfonamide linkers, a key step in solid-phase organic synthesis. This application highlights its importance in the preparation of complex organic molecules (He, Wilkins, & Kiessling, 2006).
Safety and Hazards
N-Allylmethanesulfonamide is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mecanismo De Acción
Target of Action
N-Allylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . .
Mode of Action
Sulfonamides, including this compound, are believed to inhibit the enzyme dihydropteroate synthase (DHPS), which is involved in the production of folic acid in bacteria . By blocking this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency in this essential nutrient This disruption affects various downstream processes, including DNA synthesis, as folic acid is a precursor to nucleotides
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This makes it potentially useful as an antibacterial agent.
Análisis Bioquímico
Biochemical Properties
N-Allylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfonamide-binding proteins, which are crucial in mediating its biochemical effects. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been found to inhibit certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by sulfonamide-metabolizing enzymes, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported across cell membranes by sulfonamide transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations. These localization patterns can influence the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
N-prop-2-enylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZEADQWCCODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405460 |
Source


|
| Record name | N-Allylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59639-96-2 |
Source


|
| Record name | N-Allylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

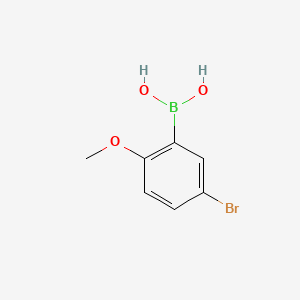
![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)
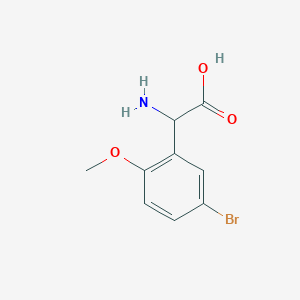
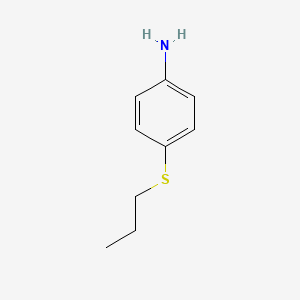

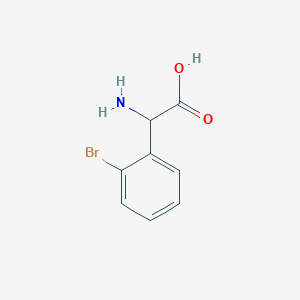

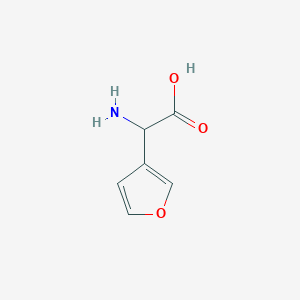

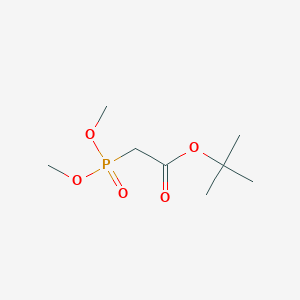
![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)
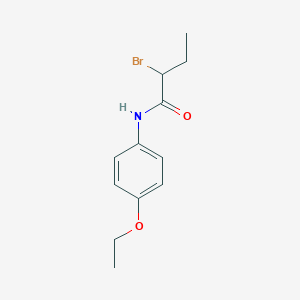

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)